molecular formula C14H10Cl2N2O B5565612 4-chloro-N'-(4-chlorobenzylidene)benzohydrazide CAS No. 23289-03-4

4-chloro-N'-(4-chlorobenzylidene)benzohydrazide

Cat. No.: B5565612
CAS No.: 23289-03-4
M. Wt: 293.1 g/mol
InChI Key: SWHJISKQXOLDMI-RQZCQDPDSA-N
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Description

4-chloro-N’-(4-chlorobenzylidene)benzohydrazide is a chemical compound with the molecular formula C14H10Cl2N2O It is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-chlorobenzylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzohydrazide+4-chlorobenzaldehyde4-chloro-N’-(4-chlorobenzylidene)benzohydrazide\text{4-chlorobenzohydrazide} + \text{4-chlorobenzaldehyde} \rightarrow \text{4-chloro-N'-(4-chlorobenzylidene)benzohydrazide} 4-chlorobenzohydrazide+4-chlorobenzaldehyde→4-chloro-N’-(4-chlorobenzylidene)benzohydrazide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallized from ethanol to obtain pure 4-chloro-N’-(4-chlorobenzylidene)benzohydrazide .

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(4-chlorobenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-chlorobenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone group.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzohydrazide derivatives.

Scientific Research Applications

4-chloro-N’-(4-chlorobenzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-chlorobenzylidene)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may enhance its biological activity. Additionally, its nonlinear optical properties are attributed to the delocalized π-electron systems within the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide
  • 4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide

Uniqueness

4-chloro-N’-(4-chlorobenzylidene)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two chlorine atoms enhances its reactivity in substitution reactions and contributes to its potential biological activity .

Properties

IUPAC Name

4-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c15-12-5-1-10(2-6-12)9-17-18-14(19)11-3-7-13(16)8-4-11/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHJISKQXOLDMI-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425950
Record name 4-Chloro-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23289-03-4
Record name NSC76650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-N'-(4-CHLOROBENZYLIDENE)BENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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